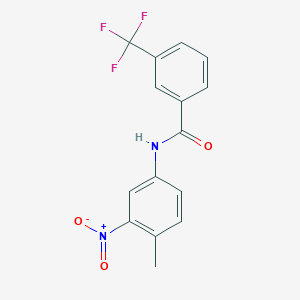
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
Overview
Description
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as 4-MNTB, is an organic compound used in scientific research. It is an aromatic nitro compound with a trifluoromethyl substituent. 4-MNTB has been used extensively in many scientific applications, including organic synthesis, chemical biology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their synthesis methods and characterization. Buzarevski et al. (2014) reported the synthesis of a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, using aqueous media, characterized through various spectroscopic techniques (Buzarevski, Mikhova, & Popovski, 2014). Another study by Lee & Kim (2002) involved the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups, showcasing the versatility of such compounds in polymer formation, significantly impacting material sciences (Lee & Kim, 2002).
Molecular and Structural Analysis
The structural and molecular analysis of benzamide derivatives has been a subject of interest due to their potential applications. Saeed, Hussain, & Flörke (2008) provided insights into the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, revealing detailed molecular interactions and structural stability (Saeed, Hussain, & Flörke, 2008).
Biomedical Applications
Although the direct mention of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in biomedical contexts wasn't found, related compounds have shown significant potential. Thakal, Singh, & Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic and antimicrobial properties, highlighting the pharmaceutical relevance of benzamide derivatives (Thakal, Singh, & Singh, 2020). Khatiwora et al. (2013) explored metal complexes of novel benzamides, assessing their structural features and antibacterial activity, further indicating the significance of benzamide derivatives in drug development (Khatiwora et al., 2013).
Sensing and Detection Applications
The ability of benzamide derivatives to function as chemosensors was highlighted by Sun, Wang, & Guo (2009), who developed N-nitrophenyl benzamide derivatives for the selective detection of cyanide in aqueous environments, signifying the application of these compounds in environmental monitoring (Sun, Wang, & Guo, 2009).
properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
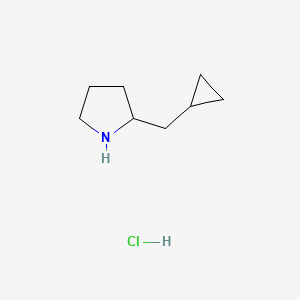
![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

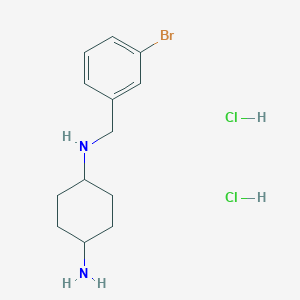
![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
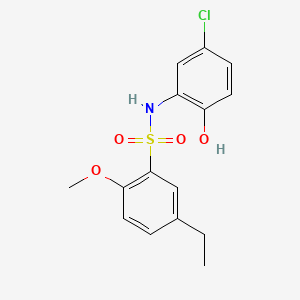
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
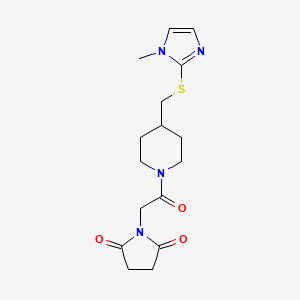
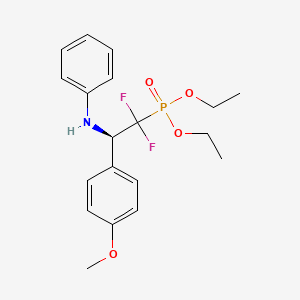
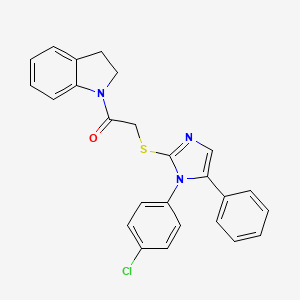
![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)